N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide
Description
This compound features a tetrazole ring substituted with a 3,4-dichlorophenyl group at the N1 position, linked via a methoxy bridge to a para-substituted phenylacetamide moiety. The 3,4-dichlorophenyl substituent enhances lipophilicity and may influence receptor binding selectivity, while the acetamide group contributes to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-10(24)19-11-2-5-13(6-3-11)25-9-16-20-21-22-23(16)12-4-7-14(17)15(18)8-12/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDAECIPYUNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 3,4-dichlorophenyl precursor, followed by the formation of the tetraazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs. Pyrazolone/Benzothiazole Cores : The tetrazole ring in the target compound offers superior metabolic stability compared to pyrazolone or benzothiazole cores, which are more prone to oxidative degradation .
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound and the pyrazolone analog () may enhance hydrophobic interactions with target proteins, while AMG 517’s trifluoromethyl group improves membrane permeability .
- Synthetic Routes : The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to ), whereas AMG 517 derivatives employ pyrimidine-oxygen bridge formation .
2.2. Pharmacological and Physicochemical Properties
- Hydrogen Bonding : The acetamide group in all compounds facilitates interactions with serine or tyrosine residues in enzymes (e.g., kinase or protease targets) .
- Crystal Packing : The pyrazolone analog () exhibits distinct dihedral angles (54.8–77.5°) between aromatic rings, influencing solubility and crystallinity. The target compound’s tetrazole-methoxy bridge may reduce steric hindrance compared to bulkier substituents in AMG 517 .
Biological Activity
N-(4-{[1-(3,4-dichlorophenyl)-1,2,3,4-tetraazol-5-yl]methoxy}phenyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a tetraazole ring and a dichlorophenyl group, which are known for contributing to various biological activities. The general formula can be represented as:
Anticancer Properties
Recent studies have indicated that compounds containing the tetraazole moiety exhibit significant anticancer activity. For instance, the presence of the 3,4-dichlorophenyl group has been correlated with enhanced cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
- Case Study 1 : A study evaluated the cytotoxicity of related tetraazole derivatives using MTT assays. Compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against cancer cell lines such as HT-29 and Jurkat cells, indicating promising anticancer potential .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : A comparative analysis revealed that thiazole and tetraazole derivatives exhibited significant antibacterial activity, with some compounds outperforming existing antibiotics . This suggests that this compound may also possess similar properties.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific metabolic enzymes. For example, derivatives have shown inhibition of acetylcholinesterase (AChE), which is crucial for treating neurological disorders.
- Research Findings : Inhibitory studies indicated that certain tetraazole derivatives significantly impacted AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural components:
| Structural Feature | Contribution to Activity |
|---|---|
| Tetraazole Ring | Essential for anticancer activity |
| 3,4-Dichlorophenyl Group | Enhances cytotoxicity |
| Methoxy Group | Modulates solubility and bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
